ZnAF-2F DA
Overview
Description
Mechanism of Action
Target of Action
The primary target of ZnAF-2F DA is the zinc ion (Zn2+) . Zinc is the second most abundant transition metal in the body and plays essential roles as a catalytic, structural, and regulatory ion . It is involved in various biological processes such as homeostasis, immune responses, oxidative stress, apoptosis, and aging .
Mode of Action
This compound is a cell-permeable diacetyl derivative of ZnAF-2F . It is a fluorescent reagent with a strong affinity to zinc ions, making it suitable for the detection of low concentrations of zinc ions . The compound interacts with its target (Zn2+) by binding to it, which can be specifically detected due to the strong affinity of this compound to zinc ions (dissociation constant: 2.7nM) .
Biochemical Pathways
Zinc ions are involved in numerous biochemical pathways. They play a crucial role in homeostasis, immune responses, oxidative stress, apoptosis, and aging . Zinc has also been proposed to function as a conventional neurotransmitter for the presynaptic neuron and as a transmembrane signal to traverse the postsynaptic neuron .
Pharmacokinetics
This compound is a cell-permeable compound . It is hydrolyzed by esterase in the cytosol to yield the metabolite ZnAF-2F, which is retained within the cell . This property allows the compound to measure changes in intracellular Zn2+ in cultured cells and hippocampal slices .
Result of Action
The interaction of this compound with zinc ions results in the detection of low concentrations of zinc ions . This is due to the strong affinity of this compound to zinc ions, which allows the specific detection of the sample zinc ion . The low background fluorescence of this compound supersensitizes the visualization for in vivo sample zinc ion .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the fluorescence of this compound can be affected by substances like BSA, phenol red, and amines, and thus must be used with caution . Furthermore, the compound should be protected from light and kept under inert gas . After opening, aliquots should be prepared and stored at -20°C .
Biochemical Analysis
Biochemical Properties
ZnAF-2F DA is involved in biochemical reactions primarily related to zinc ions. It has a strong affinity to zinc ions, with a dissociation constant of 2.7nM . The compound interacts with various enzymes, proteins, and other biomolecules in the cell, particularly those involved in zinc ion homeostasis .
Cellular Effects
This compound influences cell function by interacting with zinc ions within the cell . It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration and distribution of zinc ions . The compound is hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained within the cell .
Molecular Mechanism
The mechanism of action of this compound involves its transformation into ZnAF-2F in the cell . Once inside the cell, it is hydrolyzed by esterase in the cytosol to yield ZnAF-2F . This compound then binds to zinc ions, leading to a rapid increase in fluorescence intensity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to zinc ions . It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can penetrate the cell membrane and is then hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytosol . After being hydrolyzed by esterase, the resulting ZnAF-2F is retained within the cell . This could potentially affect the activity or function of the compound within specific compartments or organelles.
Preparation Methods
ZnAF-2F DA is synthesized by modifying ZnAF-2F with diacetyl groups to enhance its cell permeability. The synthetic route involves the reaction of ZnAF-2F with acetic anhydride in the presence of a base, such as pyridine, under anhydrous conditions. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Chemical Reactions Analysis
ZnAF-2F DA undergoes hydrolysis in the presence of intracellular esterases to form ZnAF-2F. This hydrolysis reaction is crucial for its function as a zinc ion probe. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from the hydrolysis of this compound is ZnAF-2F, which binds to zinc ions and exhibits enhanced fluorescence .
Scientific Research Applications
ZnAF-2F DA is widely used in scientific research for the detection and imaging of intracellular zinc ions. Its applications include:
Chemistry: Used as a fluorescent probe to study zinc ion dynamics in various chemical environments.
Biology: Employed in live-cell imaging to monitor zinc ion fluctuations in real-time, particularly in neuronal cells and hippocampal slices
Comparison with Similar Compounds
ZnAF-2F DA is unique among zinc ion probes due to its high cell permeability and rapid hydrolysis to ZnAF-2F. Similar compounds include:
TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): A zinc ion probe with different fluorescence properties and lower sensitivity.
Zinquin: A zinc ion probe with moderate cell permeability and fluorescence enhancement.
This compound stands out due to its combination of high sensitivity, specificity, and cell permeability, making it a valuable tool in zinc ion research .
Properties
IUPAC Name |
[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIJZVSTOSGHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F2N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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